molecular formula C13H12N2S B112720 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile CAS No. 519016-81-0

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

Cat. No. B112720
M. Wt: 228.31 g/mol
InChI Key: YGAOADHWCFBYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 519016-81-0. It has a molecular weight of 229.33 and its IUPAC name is 2-amino-4-(2,5-dimethylphenyl)-1H-1lambda3-thiophene-3-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7,16H,15H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile” are not available, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

It should be stored at a temperature of 28°C . The compound’s molecular weight is 229.33 .

Scientific Research Applications

Antitumor Properties

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile has been studied for its antitumor properties. Research indicates that compounds synthesized using this chemical structure have shown inhibition of human tumor cell lines, including hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020).

Synthesis of Tetrasubstituted Thiophenes

This chemical has been used in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, which are valuable for various chemical applications. One notable method includes a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes, demonstrating its versatility in chemical synthesis (Sahu et al., 2015).

Structural Studies and Pharmacological Potential

This compound has also been a subject of structural studies due to its pharmacological potential. For instance, research has been conducted on similar thiophene derivatives, highlighting their complex molecular structures and potential biological applications (Çoruh et al., 2005).

Imine Compounds and Photophysical Properties

The compound is used in the formation of thiophene-based imine compounds. These compounds have been studied for their structural characterization, electrochemical, photophysical, and thermal properties. Such research has implications for the development of new materials with specific electronic and optical properties (Yildiz et al., 2017).

Applications in Disperse Dyes

In another application, derivatives of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile have been used in the synthesis of azo dyes, demonstrating good coloration and fastness properties on polyester. This indicates its potential use in textile industries (Sabnis & Rangnekar, 1989).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-8-3-4-9(2)10(5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOADHWCFBYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199987
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carbonitrile

CAS RN

519016-81-0
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarbonitrile, 2-amino-4-(2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.